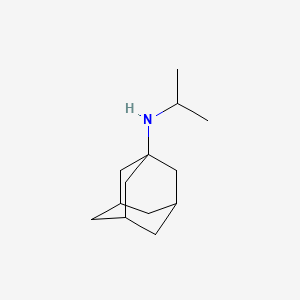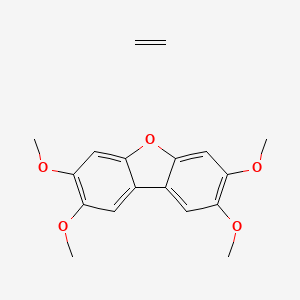
Ethene;2,3,7,8-tetramethoxydibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;2,3,7,8-tetramethoxydibenzofuran is a chemical compound with the molecular formula C16H16O5 It is a derivative of dibenzofuran, characterized by the presence of four methoxy groups at the 2, 3, 7, and 8 positions on the dibenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetramethoxydibenzofuran typically involves the bromination and iodination of 3,4,3′,4′-tetramethyldiphenyl ether to form 2,2′-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 2,3,7,8-tetramethyldibenzofuran . The structure of the compound can be confirmed through alternative synthesis methods involving 2,2′-dinitro and 2,2′-diamino-4,5,4′,5′-tetramethyldiphenyls .
Industrial Production Methods
Industrial production methods for 2,3,7,8-tetramethoxydibenzofuran are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-tetramethoxydibenzofuran can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and its anion (HO2−) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Strong nucleophiles such as hydroxide ions (OH−) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of intermediates with O−O bonds, while reduction with lithium aluminum hydride can yield reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2,3,7,8-tetramethoxydibenzofuran has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-tetramethoxydibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of intermediates that can interact with various biomolecules. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-tetrachlorodibenzofuran: A polychlorinated dibenzofuran with similar structural properties but different chemical reactivity and toxicity.
2,3,7,8-tetramethyldibenzofuran: A methylated derivative with similar synthetic routes and reaction conditions.
Uniqueness
2,3,7,8-tetramethoxydibenzofuran is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups can enhance the compound’s solubility and stability, making it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
ethene;2,3,7,8-tetramethoxydibenzofuran |
InChI |
InChI=1S/C16H16O5.C2H4/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3;1-2/h5-8H,1-4H3;1-2H2 |
Clave InChI |
HXWJLMIMVPPPGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC.C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


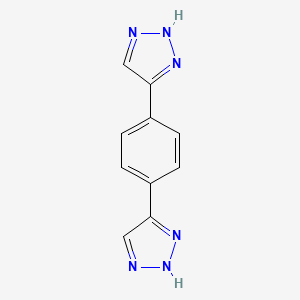
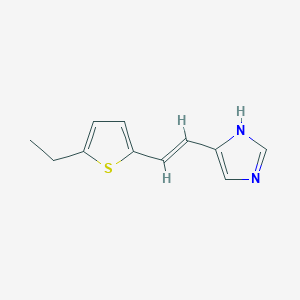
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
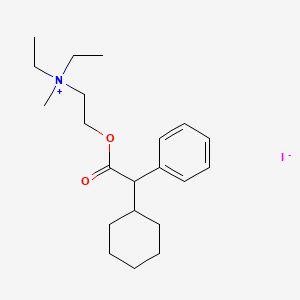
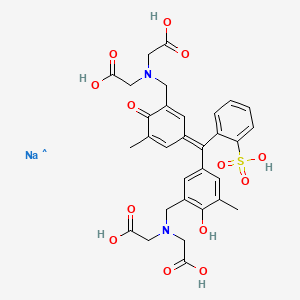
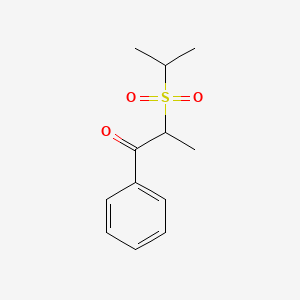
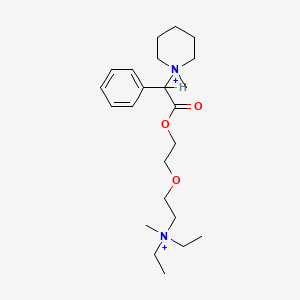

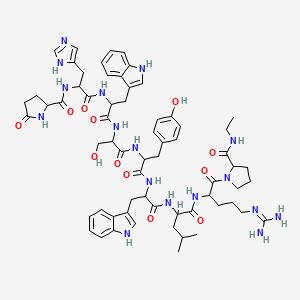
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
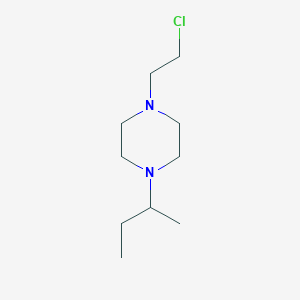
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
